![molecular formula C15H18N4O3S B12929662 4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide CAS No. 96601-35-3](/img/structure/B12929662.png)
4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide is a synthetic organic compound that features a nitro group, a benzamide moiety, and a pyrimidine ring with methyl and methylthio substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of Substituents: Methyl and methylthio groups are introduced via alkylation reactions.
Formation of Benzamide: The benzamide moiety is introduced through amide bond formation, often using coupling reagents like carbodiimides.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: Lacks the pyrimidine ring and substituents.
N-(4,4,6-Trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide: Lacks the nitro group.
Uniqueness
The combination of the nitro group, benzamide moiety, and substituted pyrimidine ring makes 4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide unique, potentially offering distinct biological activities and chemical properties.
Properties
CAS No. |
96601-35-3 |
|---|---|
Molecular Formula |
C15H18N4O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-nitro-N-(4,4,6-trimethyl-2-methylsulfanylpyrimidin-1-yl)benzamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10-9-15(2,3)16-14(23-4)18(10)17-13(20)11-5-7-12(8-6-11)19(21)22/h5-9H,1-4H3,(H,17,20) |
InChI Key |
CVGLTXADAPQSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N=C(N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


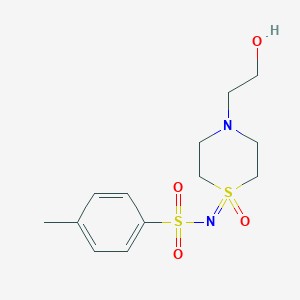
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)

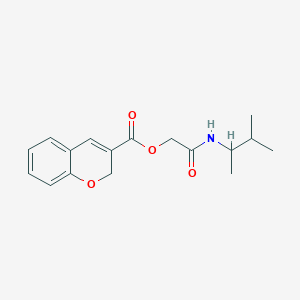

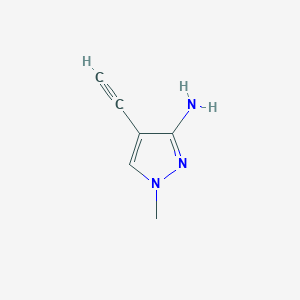
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
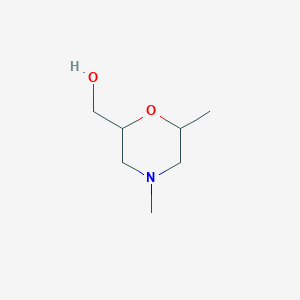
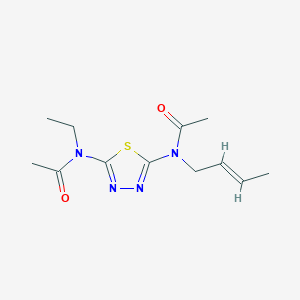
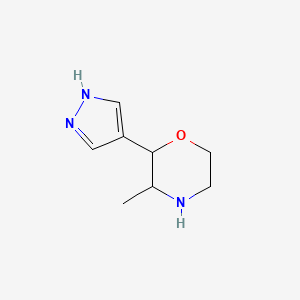
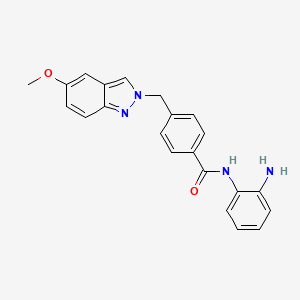
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![3-(((5R,6S)-6-((R)-1-Hydroxyethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl)thio)propanoic acid](/img/structure/B12929661.png)
